molecular formula C7H8FNO B2406921 1-(2-Fluoropyridin-3-yl)ethanol CAS No. 79574-61-1

1-(2-Fluoropyridin-3-yl)ethanol

Cat. No.: B2406921
CAS No.: 79574-61-1
M. Wt: 141.145
InChI Key: JUYIDKNNTBXRHG-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-yl)ethanol is a fluorinated organic compound with the molecular formula C7H8FNO. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and an ethanol group at the third position.

Preparation Methods

The synthesis of 1-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-nitropyridine with a fluorinating agent such as copper fluoride in the presence of an organic solvent . The reaction is carried out under inert gas protection at temperatures ranging from 0 to 60°C for several hours. This method is advantageous due to its simplicity and relatively high yield.

Industrial production methods often involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and higher throughput. These methods may also employ alternative fluorinating agents and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-3-yl)ethanol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes and receptors. This can modulate various biochemical pathways and physiological responses .

Properties

IUPAC Name

1-(2-fluoropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYIDKNNTBXRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79574-61-1
Record name 2-FLUORO-A-METHYL-3-PYRIDINEMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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